Hydrophilicity Advantage Over Non-Spaced Analog
The 3-(methanesulfonylmethyl)benzene-1-sulfonyl chloride (meta isomer) exhibits a logP of -1.702, indicating significant hydrophilicity [1]. This is in stark contrast to the non-spaced 3-(methylsulfonyl)benzenesulfonyl chloride, which has a logP of 3.18 . The difference in logP (ΔlogP ≈ 4.88) corresponds to a >500-fold difference in partition coefficient, meaning the meta isomer is vastly more water-soluble. This property is critical for reactions in aqueous or biphasic systems where high aqueous solubility of the building block is required.
ΔLogP ≈ 4.88
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | logP = -1.702 |
| Comparator Or Baseline | 3-(Methylsulfonyl)benzenesulfonyl chloride (CAS 5335-40-0): logP = 3.18 |
| Quantified Difference | ΔlogP ≈ 4.88 (factor of ~75,000 in partition coefficient, target compound is more hydrophilic) |
| Conditions | Predicted/computed logP values from authoritative chemical databases. |
Why This Matters
For procurement in medicinal chemistry and bioconjugation programs, the vastly improved aqueous solubility profile can eliminate the need for organic co-solvents and simplify purification.
- [1] Chembase.cn. 3-(methanesulfonylmethyl)benzene-1-sulfonyl chloride logP -1.702. View Source
